Cnidimol A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

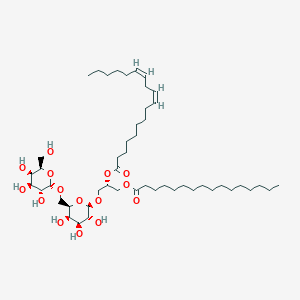

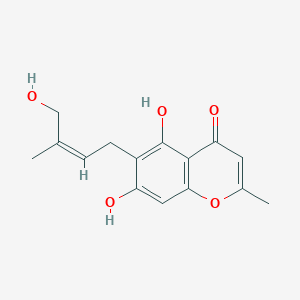

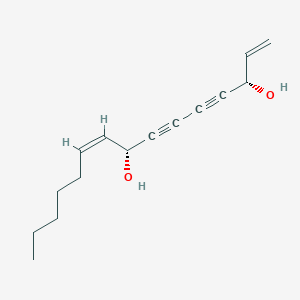

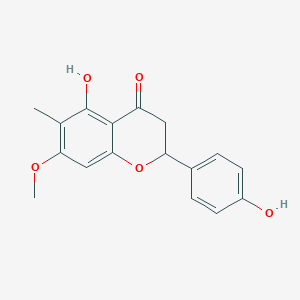

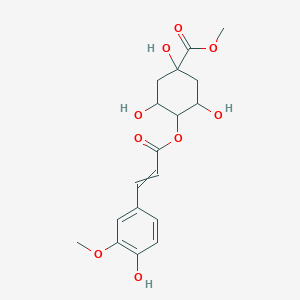

Cnidimol A is a natural chromone compound . It has a molecular weight of 276.28 and the formula is C15H16O5 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: O=C1C=C©OC2=CC(O)=C(C/C=C©\CO)C(O)=C12 . This structure falls under the classification of Phenols Monophenols .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored at -20°C for long-term use . The exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results .

Scientific Research Applications

Sorption of Divalent Metal Ions by Carbon Nanotubes :

- Summary : This paper reviews the use of raw and surface oxidized carbon nanotubes for sorbing divalent metal ions from aqueous solutions. It discusses the sorption mechanisms, mainly chemical interactions between the metal ions and CNT surface functional groups. The paper also addresses the effects of various parameters on CNT performance and suggests future research directions.

- Citation : (Rao, Lu, & Su, 2007).

Chromones and Coumarin from Cnidium Monnieri :

- Summary : This study identifies new compounds from Cnidium Monnieri, including cnidimol G and H, and evaluates their anti-inflammatory activities.

- Citation : (Huang et al., 2021).

Functionalized Carbon Nanotubes for Biomedical Applications :

- Summary : This review discusses the functionalization of carbon nanotubes and their applications in biomedical fields, including drug delivery, gene therapy, and biosensing.

- Citation : (Mehra, Mishra, & Jain, 2014).

Enzymatic Degradation of Carbon Nanomaterials :

- Summary : This account details the enzymatic oxidation and biodegradation of carbon nanomaterials, outlining the potential for tailoring CNM structure for specific applications.

- Citation : (Kotchey et al., 2012).

siRNA Delivery with Functionalized Carbon Nanotubes :

- Summary : Investigates the use of cationically functionalized carbon nanotubes for siRNA delivery, assessing their silencing activity and cytotoxicity.

- Citation : (Varkouhi et al., 2011).

Carbon Nanotubes in Biomedical Applications Toxicity Factors and Remedies

:

- Summary : This review presents an overview of CNTs in biomedical applications, focusing on factors and mechanisms affecting their toxicity and ways to overcome these challenges.

- Citation : (Alshehri et al., 2016).

Functionalized Carbon Nanotubes Cellular Uptake and Applications

:

- Summary : Discusses the uptake of various types of functionalized carbon nanotubes by different cells and their potential in therapeutic agent delivery.

- Citation : (Kostarelos et al., 2007).

Safety and Hazards

Mechanism of Action

Cnidimol A is a natural chromone compound that has been isolated from the plant Cnidium monnieri . This article will cover the various aspects of its mechanism of action.

Target of Action

It’s known that cnidium monnieri, the plant from which this compound is derived, has been studied for its effects on hepatocellular carcinoma (hcc) and has been found to affect multiple biological processes

Mode of Action

Studies on cnidium monnieri suggest that its active phytochemicals might be implicated in affecting gene targets involved in multiple biological processes, such as protein phosphorylation, negative regulation of the apoptotic process

Biochemical Pathways

These include the PI3K–AKT signaling pathway, pathways in cancer, proteoglycans in cancer, the TNF signaling pathway, VEGF signaling pathway, ErbB signaling pathway, and EGFR tyrosine kinase inhibitor resistance . These pathways are implicated in the anti-HCC effects of Cnidium monnieri .

Result of Action

Some chromone glycosides isolated from cnidium monnieri have been found to significantly inhibit adipocyte differentiation as measured by fat accumulation in 3t3-l1 cells

properties

IUPAC Name |

5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8(7-16)3-4-10-11(17)6-13-14(15(10)19)12(18)5-9(2)20-13/h3,5-6,16-17,19H,4,7H2,1-2H3/b8-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNWJSOMYWKDPT-BAQGIRSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C/C=C(/C)\CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The research mentions several Cnidimols. Could you elaborate on the structural differences within this family of compounds and their potential impact on activity?

A1: The provided research papers focus on the isolation and characterization of new Cnidimol derivatives, like Cnidimol G and Cnidimol H, from the fruit of Cnidium monnieri []. These studies emphasize the presence of varying substituents on the core chromone structure. For instance, Cnidimol G and H differ in the position and nature of hydroxyl and methoxy groups. These structural modifications likely influence their interactions with biological targets, leading to variations in their potency and selectivity as anti-inflammatory agents. Further investigation into the Structure-Activity Relationship (SAR) of Cnidimols, including Cnidimol A, is crucial to understand how specific structural features contribute to their biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazine-d8-dicarboxamide](/img/no-structure.png)

![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)